molecular formula C5H9NO3S B13537813 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione

2-Methyl-1lambda6,2-thiazinane-1,1,4-trione

Cat. No.: B13537813
M. Wt: 163.20 g/mol
InChI Key: OAIIKUDLSNTMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1lambda6,2-thiazinane-1,1,4-trione is a heterocyclic compound containing nitrogen and sulfur atoms within its structure

Preparation Methods

The synthesis of 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione can be achieved through several synthetic routes. One common method involves the reaction of amino-halides or amino-alcohols with sulfur-containing reagents under controlled conditions . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Methyl-1lambda6,2-thiazinane-1,1,4-trione undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-1lambda6,2-thiazinane-1,1,4-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. For example, some derivatives have been shown to inhibit viral replication by targeting viral enzymes .

Comparison with Similar Compounds

2-Methyl-1lambda6,2-thiazinane-1,1,4-trione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C5H9NO3S

Molecular Weight

163.20 g/mol

IUPAC Name

2-methyl-1,1-dioxothiazinan-4-one

InChI

InChI=1S/C5H9NO3S/c1-6-4-5(7)2-3-10(6,8)9/h2-4H2,1H3

InChI Key

OAIIKUDLSNTMBP-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)CCS1(=O)=O

Origin of Product

United States

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